Cas no 2228272-50-0 (1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine)

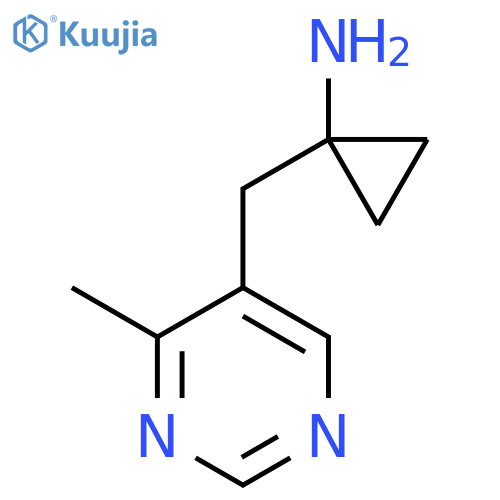

2228272-50-0 structure

商品名:1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine

1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine

- EN300-1763928

- 2228272-50-0

- 1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine

-

- インチ: 1S/C9H13N3/c1-7-8(5-11-6-12-7)4-9(10)2-3-9/h5-6H,2-4,10H2,1H3

- InChIKey: NCNBLVLLKLZYHH-UHFFFAOYSA-N

- ほほえんだ: NC1(CC2=CN=CN=C2C)CC1

計算された属性

- せいみつぶんしりょう: 163.110947427g/mol

- どういたいしつりょう: 163.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1763928-10.0g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 10g |

$6082.0 | 2023-06-03 | ||

| Enamine | EN300-1763928-0.25g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 0.25g |

$1300.0 | 2023-09-20 | ||

| Enamine | EN300-1763928-0.1g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1763928-1.0g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1763928-0.05g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1763928-5.0g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1763928-2.5g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1763928-0.5g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1763928-10g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 10g |

$6082.0 | 2023-09-20 | ||

| Enamine | EN300-1763928-1g |

1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |

2228272-50-0 | 1g |

$1414.0 | 2023-09-20 |

1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine 関連文献

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

2228272-50-0 (1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量